3,4-Dimethylbenzaldehyde
Overview
Description
Synthesis Analysis
3,4-Dimethylbenzaldehyde can be synthesized through formylation and carbonylation reactions, utilizing o-xylene and CO as raw materials, with 1,2-chloroethane as a solvent under the catalysis of powdery anhydrous AlCl3. Optimal conditions include a CO pressure of 1.5 MPa and a reaction temperature ranging from -5 to 0℃, resulting in a high purity product above 98.0% (Wang Wei-guo, 2008). Another efficient method involves the oxidation of 3,4-dimethylbenzyl chloride with NaNO3/AcOH catalyzed by PEG-600 in aqueous media, offering an 82.3% total yield (Yubing Hu et al., 2010).
Molecular Structure Analysis
The molecular structure of 3,4-dimethylbenzaldehyde has been studied using vibrational spectroscopy, including FT-IR and FT-Raman spectra, complemented by ab initio and DFT calculations. These studies help understand the compound's geometry, vibrational frequencies, and the impact of substituents on its structure (N. Sundaraganesan et al., 2007).
Chemical Reactions and Properties
3,4-Dimethylbenzaldehyde participates in various chemical reactions, highlighting its versatility as a synthetic intermediate. The compound's reactivity has been explored in studies focusing on coupled large amplitude motions and its role in the synthesis of complex organic molecules (M. Tudorie et al., 2013).
Physical Properties Analysis
The physical properties of 3,4-dimethylbenzaldehyde, such as melting point, boiling point, and solubility, are crucial for its application in various chemical syntheses. These properties are determined through experimental methods and provide essential information for handling and using the compound in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of 3,4-dimethylbenzaldehyde, including its reactivity with different reagents, stability under various conditions, and its role as a precursor in synthesizing other valuable compounds, are of significant interest. The compound's ability to undergo reductive alkylation and its participation in the synthesis of dihydropyridines showcases its chemical versatility (U. Azzena et al., 1990).
Scientific Research Applications
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Flavor and Fragrance Agents
- Field : Food and Cosmetic Industry
- Application : 3,4-Dimethylbenzaldehyde is widely used as a flavor and fragrance agent .
- Method : It is typically used in the formulation of perfumes and to impart flavor in certain food items .
- Results : The specific outcomes can vary greatly depending on the specific formulation and use case .
-
Pharmaceuticals
- Field : Medical and Health Care
- Application : It is used in the synthesis of various pharmaceutical compounds .
- Method : The specific methods of application or experimental procedures would depend on the specific pharmaceutical compound being synthesized .
- Results : The results or outcomes obtained would also depend on the specific pharmaceutical compound being synthesized .
-
Nucleating Agents
Safety And Hazards
3,4-Dimethylbenzaldehyde may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its vapor and avoid contact with eyes, skin, and clothing . In case of inhalation, skin contact, eye contact, or swallowing, immediate medical attention is required .
Future Directions
3,4-Dimethylbenzaldehyde is widely used in various applications such as flavor and fragrance agents, medicals, agro-chemicals, pigments, resin additives, and others . Its future directions could be influenced by advancements in these fields and the development of new synthesis methods and applications.
properties
IUPAC Name |
3,4-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-4-9(6-10)5-8(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQJHLBMLVTHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041626 | |
Record name | 3,4-Dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Benzaldehyde, 3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,4-Dimethylbenzaldehyde | |
CAS RN |
5973-71-7 | |
Record name | 3,4-Dimethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5973-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G1J12ARB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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